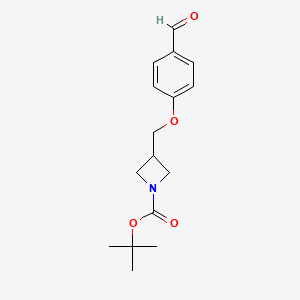

(4-Formyl-phenoxymethyl)-azetidine-1-carboxylic acid tert-butyl ester

CAS No.:

Cat. No.: VC13696484

Molecular Formula: C16H21NO4

Molecular Weight: 291.34 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H21NO4 |

|---|---|

| Molecular Weight | 291.34 g/mol |

| IUPAC Name | tert-butyl 3-[(4-formylphenoxy)methyl]azetidine-1-carboxylate |

| Standard InChI | InChI=1S/C16H21NO4/c1-16(2,3)21-15(19)17-8-13(9-17)11-20-14-6-4-12(10-18)5-7-14/h4-7,10,13H,8-9,11H2,1-3H3 |

| Standard InChI Key | NWHMTACOMLFVDE-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)N1CC(C1)COC2=CC=C(C=C2)C=O |

| Canonical SMILES | CC(C)(C)OC(=O)N1CC(C1)COC2=CC=C(C=C2)C=O |

Introduction

Structural Elucidation and Molecular Characteristics

Core Architecture

The molecule integrates three distinct functional groups:

-

Azetidine ring: A four-membered nitrogen-containing heterocycle known for its conformational rigidity and utility in medicinal chemistry .

-

Phenoxymethyl substituent: A phenyl ether group attached via a methylene bridge to the azetidine nitrogen, introducing aromaticity and potential π-π stacking interactions .

-

Formyl group: Positioned at the para position of the phenyl ring, this aldehyde functionality confers electrophilic reactivity for further derivatization .

The tert-butyl ester moiety at the azetidine carboxyl group enhances steric protection of the carboxylate, improving stability during synthetic manipulations .

Comparative Molecular Properties

Table 1 contrasts key properties of analogous azetidine derivatives:

The target compound’s molecular weight (≈303.36 g/mol) and density (estimated 1.1–1.3 g/cm³) align with trends observed in tert-butyl-protected azetidines . The phenoxymethyl group likely elevates boiling point relative to simpler analogs, with predicted values exceeding 300°C under atmospheric pressure .

Synthetic Methodologies

Retrosynthetic Analysis

Plausible synthetic routes to the target compound include:

-

Azetidine ring formation: Cyclization of γ-amino alcohols or [2+2] cycloadditions, followed by tert-butyl carbamate protection .

-

Phenoxymethyl installation: Nucleophilic substitution between azetidine nitrogen and 4-formylphenoxymethyl bromide.

-

Oxidative functionalization: IBX-mediated oxidation of a hydroxymethyl precursor to the formyl group, as demonstrated in analogous systems .

Physicochemical Properties

Spectral Characteristics

While direct NMR data for the target compound remains unpublished, comparative analysis predicts:

-

¹H NMR:

-

IR Spectroscopy:

Thermodynamic Stability

The tert-butyl group’s steric bulk confers enhanced thermal stability compared to methyl or ethyl esters, with decomposition temperatures likely exceeding 200°C . Molecular dynamics simulations of analogous systems suggest the phenoxymethyl group may introduce torsional strain, potentially lowering melting points relative to unsubstituted azetidines .

Applications in Drug Discovery

Pharmacophore Development

Azetidine scaffolds are prized in medicinal chemistry for their:

-

Bioisosteric replacement of piperidine/pyrrolidine rings

-

Improved metabolic stability via reduced ring size

The target compound’s formyl group enables covalent targeting of cysteine residues in enzyme active sites, a strategy employed in kinase inhibitor design .

Case Study: Anticancer Agents

Fluorinated azetidine derivatives (e.g., CAS 887580-28-1) demonstrate sub-micromolar IC₅₀ values against breast cancer cell lines . The target compound’s phenolic ether moiety may enhance blood-brain barrier penetration compared to carboxylate analogs, suggesting utility in CNS-targeted therapies .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume